molecular formula C28H16Br2 B055566 10,10'-Dibromo-9,9'-bianthracene CAS No. 121848-75-7

10,10'-Dibromo-9,9'-bianthracene

Cat. No.: B055566
CAS No.: 121848-75-7
M. Wt: 512.2 g/mol
InChI Key: NPNNLGXEAGTSRN-UHFFFAOYSA-N
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Description

10,10’-Dibromo-9,9’-bianthracene is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10 and 10’ positions. This compound is known for its distinctive orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol and dichloromethane .

Mechanism of Action

Target of Action

The primary target of 10,10’-Dibromo-9,9’-bianthracene (DBBA) is the graphene nanoribbon (GNR) . GNRs are quasi-one-dimensional graphene structures that have attracted the interest of researchers worldwide due to their unique characteristics .

Mode of Action

DBBA interacts with its target, the GNR, through a process known as on-surface synthesis . This process involves a manifold of temperature-assisted reactions like dehalogenation, debromination, or Ullman-coupling on metal surfaces . Scanning tunneling microscopy has shown that DBBA precursors deposited on Au(111) at room temperature self-assemble into a well-ordered dense monolayer . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .

Biochemical Pathways

The biochemical pathway involved in the action of DBBA is the polymerization of the DBBA precursors . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement . This results in more long and oriented GNR growth compared to the conventional growth method .

Result of Action

The result of DBBA’s action is the formation of long and oriented GNRs . These GNRs have atomically-precise chemical structures, making them suitable materials for the fabrication of novel electronic devices .

Action Environment

The action of DBBA is influenced by environmental factors such as the type of metal surface and temperature . For instance, an investigation of the effect of the Au crystalline plane on the GNR growth revealed further anisotropic GNR growth on Au (100) compared to Au (111) due to the stronger interactions of DBBA with Au (100) .

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .

Preparation Methods

10,10’-Dibromo-9,9’-bianthracene can be synthesized through the bromination of 9,9’-bianthracene. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) in a solvent like chloromethane . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 10 and 10’ positions.

Chemical Reactions Analysis

10,10’-Dibromo-9,9’-bianthracene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents for dehalogenation and copper catalysts for Ullmann coupling. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

9-bromo-10-(10-bromoanthracen-9-yl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNLGXEAGTSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569912
Record name 10,10'-Dibromo-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121848-75-7
Record name 10,10'-Dibromo-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.

A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].

A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].

A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.

A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].

A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].

A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].

A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.

A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].

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